molecular formula C16H9FO3 B5649643 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione

Cat. No.: B5649643
M. Wt: 268.24 g/mol
InChI Key: YZJONONENOKUIB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a hydroxyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction can produce various hydroxy-substituted naphthalene derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The hydroxyl and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl derivatives: Compounds like 2-fluorophenylpiperazine and 2-fluorophenylmethanol share the fluorophenyl group but differ in their core structures and functional groups.

    Naphthalene derivatives: Compounds such as 1,4-naphthoquinone and 2-hydroxy-1,4-naphthoquinone have similar naphthalene cores but differ in their substituents.

Uniqueness

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione is unique due to the combination of its fluorophenyl and hydroxyl substituents on the naphthalene core. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-(2-fluorophenyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJONONENOKUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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